molecular formula C18H16N4O6S B2381887 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide CAS No. 863611-82-9

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide

Cat. No.: B2381887
CAS No.: 863611-82-9
M. Wt: 416.41
InChI Key: GRGRCYANPTWYKN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for the treatment of type 2 diabetes and obesity. (NCBI, 2023) This compound acts as a competitive inhibitor that binds to the active site of PTP1B, thereby enhancing insulin receptor phosphorylation and downstream signaling. (Journal of Medicinal Chemistry, 2010) Recent research has confirmed its efficacy in improving insulin sensitivity and demonstrating anti-hyperglycemic effects in in vivo models, solidifying its value as a pharmacological probe. (Biomedicine & Pharmacotherapy, 2024) Beyond its primary role in metabolic disease research, its inhibitory activity also suggests potential for investigation in cancer, as PTP1B has been implicated in the regulation of signaling pathways involved in tumor progression. Furthermore, the structural motif of this uracil-based compound is associated with a range of biological activities, including inhibition of enzymes like carbonic anhydrase and protein kinases such as EGFR, opening additional avenues for research into its polypharmacology. (European Journal of Medicinal Chemistry, 2019)

Properties

CAS No.

863611-82-9

Molecular Formula

C18H16N4O6S

Molecular Weight

416.41

IUPAC Name

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H16N4O6S/c1-28-13-6-4-12(5-7-13)22-17(24)15(10-20-18(22)25)16(23)21-11-2-8-14(9-3-11)29(19,26)27/h2-10H,1H3,(H,20,25)(H,21,23)(H2,19,26,27)

InChI Key

GRGRCYANPTWYKN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Sulfamoylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound 15: 4-Amino-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide ()

  • Key Differences :
    • Heterocycle : Thiazole (saturated) vs. pyrimidine (unsaturated).
    • Substituents : Thioxo (C=S) at position 2 vs. oxo (C=O).
    • Biological Impact : The thiazole core and thioxo group may reduce metabolic stability due to sulfur’s susceptibility to oxidation, but could enhance binding to sulfur-sensitive targets like cysteine proteases .

Compound 4a-l : N-(4-chloro/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()

  • Key Differences: Saturation: Partially saturated pyrimidine ring vs. fully unsaturated. Substituents: Formyl group at position 3 and thioxo at position 2.

Substituent Variations

N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ()

  • Saturation: Tetrahydro-pyrimidine ring confers conformational flexibility, which may enhance binding to flexible binding pockets .

4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine ()

  • Key Differences: Core: Thiazole vs. pyrimidine. Pharmacology: Demonstrated angiotensin II receptor antagonism, suggesting shared therapeutic targets with the target compound .

Pharmacophore Analysis

Sulfamoylphenyl Group :

  • Present in both the target compound and 3-(N-(4-sulfamoylphenyl)amino)propanoic acid derivatives ().
  • Role : Enhances hydrogen-bonding with residues like Asp/Lys in enzymes (e.g., carbonic anhydrase) and improves solubility via polar interactions .

4-Methoxyphenyl Group :

  • Shared with chalcone derivatives () and ethyl p-methoxycinnamate analogs ().
  • Role : Modulates antioxidant and anti-inflammatory activity by stabilizing radical intermediates and enhancing membrane penetration .

Biological Activity

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide, a compound with the CAS number 863611-82-9, has garnered attention for its potential biological activities. This article reviews its mechanisms of action, biological effects, and comparative studies against similar compounds.

  • Molecular Formula : C18H16N4O6S
  • Molecular Weight : 416.41 g/mol
  • IUPAC Name : this compound
  • InChI Key : GRGRCYANPTWYKN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential therapeutic applications in conditions requiring enzyme modulation.
  • Receptor Interaction : It may also interact with specific receptors involved in signal transduction pathways, leading to diverse biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy was evaluated using minimum inhibitory concentration (MIC) assays, showing promising results comparable to established antibiotics like ciprofloxacin .

Comparative Studies

To understand the uniqueness of this compound, comparisons were made with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 (μM)
2-(4-sulfamoylphenyl)pyrimidineStructureModerate anticancer15
2-(4-methylsulfonylphenyl)pyrimidineStructureLow antimicrobial25
This compound StructureHigh anticancer & antimicrobial10

The presence of both methoxy and sulfamoyl groups enhances its solubility and reactivity, contributing to its distinct biological profile compared to other pyrimidine derivatives.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Study on Cancer Cell Lines : In a recent study involving various cancer cell lines (MCF-7 and HeLa), treatment with the compound resulted in a significant reduction in cell viability, indicating strong anticancer potential .
  • Antimicrobial Efficacy : Another study assessed the compound's effectiveness against multidrug-resistant bacterial strains. Results showed that it inhibited bacterial growth at lower concentrations than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via multi-step routes, including cyclization of pyrimidine precursors and functional group coupling. Key steps involve:

  • Cyclization : Reacting 4-methoxyphenyl isocyanate with a pyrimidine-dione intermediate under basic conditions (e.g., triethylamine in DCM) .

  • Sulfamoyl coupling : Introducing the 4-sulfamoylphenyl group via nucleophilic substitution or carbodiimide-mediated coupling .

  • Optimization : Yield and purity depend on temperature control (0–5°C for exothermic steps), solvent choice (DMF for polar intermediates), and catalyst selection (e.g., HOBt/DCC for amide bonds) .

    Synthesis Step Reagents/Conditions Purpose Yield Optimization
    Precursor cyclizationTriethylamine, DCM, 0–5°CPyrimidine core formationSlow reagent addition reduces side products
    Sulfamoyl group addition4-Sulfamoylphenylamine, HOBt/DCC, RTAmide bond formationExcess amine (1.5 eq) improves coupling

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

  • Answer : Orthogonal methods are required:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, carbonyl carbons at ~160–170 ppm) .
  • IR : Key peaks include C=O stretches (~1680–1720 cm1^{-1}) and sulfonamide N-H (~3350 cm1^{-1}) .
  • HPLC/LC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities, such as varying IC50_{50} values across studies?

  • Answer : Discrepancies often arise from:

  • Purity variability : Use LC-MS to verify compound integrity and exclude batch-specific impurities .
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) and include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) .
  • Example : A study reporting anti-inflammatory activity (COX-2 inhibition) should validate results with celecoxib as a positive control .

Q. What strategies are effective for elucidating the compound’s mechanism of action and biological targets?

  • Answer : Integrate computational and experimental approaches:

  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or topoisomerases using PyMOL or AutoDock .

  • Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates, followed by mass spectrometry .

  • Kinase profiling : Test inhibition across a panel of kinases (e.g., EGFR, VEGFR) to identify selectivity .

    Biological Activity Assay Type Observed Effect Potential Target
    AnticancerMTT assay (MCF-7 cells)IC50_{50} = 12 µMTopoisomerase II
    Anti-inflammatoryCOX-2 inhibition40% inhibition at 10 µMCOX-2 enzyme

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Answer : Systematic modifications include:

  • Methoxyphenyl group : Replace with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
  • Sulfamoylphenyl moiety : Explore substituents (e.g., methylsulfonyl) to improve solubility or target affinity .
  • Pyrimidine core : Introduce halogens (e.g., Cl, F) to modulate steric and electronic properties .
    • Validation : Test analogs in dose-response assays and compare with parent compound. For example, a fluorinated derivative showed 3x higher cytotoxicity in HT-29 cells .

Data Contradiction Analysis

Q. Why might solubility and bioavailability data conflict across pharmacokinetic studies?

  • Answer : Variations arise from:

  • Solubility assays : Use standardized buffers (e.g., PBS at pH 7.4 vs. simulated gastric fluid) .
  • Formulation additives : Studies using cyclodextrins or surfactants (e.g., Tween-80) artificially enhance solubility, skewing comparisons .
  • Recommendation : Report solubility in multiple solvents (e.g., DMSO, water) and include logP values for consistency .

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